molecular formula C6H16N2O2S2 B12802948 S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate CAS No. 90993-34-3

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate

Cat. No.: B12802948
CAS No.: 90993-34-3
M. Wt: 212.3 g/mol
InChI Key: OMFGLVLQXPQVID-UHFFFAOYSA-N
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Description

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a chemical compound that belongs to the class of sulfonothioates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate typically involves the reaction of 2-(methylamino)ethanol with ethanesulfonothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of specific solvents, temperature control, and the addition of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in substitution reactions, where the methylamino or ethanesulfonothioate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Products with different functional groups replacing the original methylamino or ethanesulfonothioate groups.

Scientific Research Applications

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)ethanol: A related compound with similar structural features but different functional groups.

    Ethanesulfonothioic acid: Shares the ethanesulfonothioate group but lacks the methylamino groups.

Uniqueness

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is unique due to the presence of both methylamino and ethanesulfonothioate groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

90993-34-3

Molecular Formula

C6H16N2O2S2

Molecular Weight

212.3 g/mol

IUPAC Name

N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine

InChI

InChI=1S/C6H16N2O2S2/c1-7-3-5-11-12(9,10)6-4-8-2/h7-8H,3-6H2,1-2H3

InChI Key

OMFGLVLQXPQVID-UHFFFAOYSA-N

Canonical SMILES

CNCCSS(=O)(=O)CCNC

Origin of Product

United States

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